molecular formula C21H15BrO3 B4850050 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No. B4850050
M. Wt: 395.2 g/mol
InChI Key: QKOQDIWTUMYITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound that belongs to the class of organic compounds known as chromenochromenes. This compound is of great interest to the scientific community due to its potential applications in the field of medicine and drug development. In

Mechanism of Action

The exact mechanism of action of 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is not fully understood, but several studies have suggested that it may act by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also exert its antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one in lab experiments is its potential for use in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound with potential applications in the field of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

10-(4-bromophenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOQDIWTUMYITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

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